molecular formula C21H22N2O7 B12142233 3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl]-4H-pyran-4-one

3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl]-4H-pyran-4-one

Cat. No.: B12142233
M. Wt: 414.4 g/mol
InChI Key: KQELKUQXLLVFMH-UHFFFAOYSA-N
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Description

This compound is a pyran-4-one derivative characterized by a hydroxymethyl group at position 6, a hydroxyl group at position 3, and a complex substitution at position 2. The latter consists of a pyridin-2-ylamino group and a 3,4,5-trimethoxyphenyl moiety linked via a methyl bridge. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to biological targets, such as kinases or tubulin, via π-π interactions.

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]pyran-4-one

InChI

InChI=1S/C21H22N2O7/c1-27-15-8-12(9-16(28-2)20(15)29-3)18(23-17-6-4-5-7-22-17)21-19(26)14(25)10-13(11-24)30-21/h4-10,18,24,26H,11H2,1-3H3,(H,22,23)

InChI Key

KQELKUQXLLVFMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3,4,5-trimethoxyphenyl group in the target compound increases steric bulk and electron density compared to mono-substituted analogs (e.g., 3-fluoro or 4-methoxy derivatives) .
  • Hydroxymethyl at C6 is conserved across analogs, suggesting its role in solubility and metabolic stability.

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog 4-Methoxyphenyl Analog Pentyl-Substituted Analog
Molecular Weight (g/mol) ~487 ~456 ~454 ~268
LogP (Predicted) ~1.8 ~1.5 ~1.2 ~2.4
Hydrogen Bond Donors 3 3 3 1
Rotatable Bonds 7 6 6 4

Analysis :

  • The target compound’s higher logP (vs. 4-methoxyphenyl analog) reflects increased lipophilicity from the trimethoxyphenyl group.

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